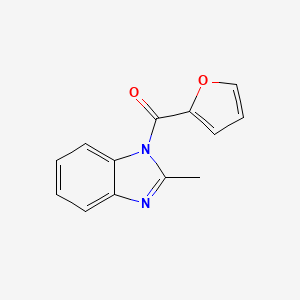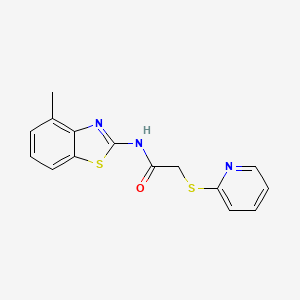![molecular formula C18H16FNO B5769419 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5769419.png)
1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline, also known as FPQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPQ belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in tumor growth and inflammation. 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the suppression of tumor growth in animal models. 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is its diverse biological activities, which make it suitable for various scientific research applications. 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize and has been optimized to produce high yields and purity. However, one limitation of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline and its potential side effects.
Direcciones Futuras
There are several future directions for the scientific research of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of novel derivatives of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline with improved biological activities and reduced toxicity. Another area of interest is the investigation of the potential use of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline involves a multi-step process that includes the condensation of 4-fluorobenzaldehyde with cyclohexanone in the presence of potassium hydroxide to yield the intermediate 4-fluorophenylcyclohexanone. The intermediate is then reacted with ethyl acetoacetate in the presence of ammonium acetate to yield the final product, 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline. The synthesis of 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
Aplicaciones Científicas De Investigación
1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has also been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-[3-(4-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(E)-1-(3,4-dihydro-2H-quinolin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-16-10-7-14(8-11-16)9-12-18(21)20-13-3-5-15-4-1-2-6-17(15)20/h1-2,4,6-12H,3,5,13H2/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKPJBQCDRCXCE-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-1-(3,4-dihydroquinolin-1(2H)-yl)-3-(4-fluorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)

![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5769370.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5769375.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5769388.png)



![N-(2-chlorophenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5769431.png)

![[3-(1,3-benzothiazol-2-yl)phenoxy]acetic acid](/img/structure/B5769435.png)